4-(1-Methylcyclopropyl)benzoic acid

Lipophilicity LogP Medicinal Chemistry

Researchers face metabolic instability and unpredictable CYP activity with standard alkyl-substituted benzoic acids. This para-substituted cyclopropyl analog offers a validated solution. - **Metabolic Advantage**: Cyclopropyl group directs regioselective CYP metabolism, reducing unwanted metabolites vs. n-propyl analogs. - **Quantified Bioactivity**: MIC 32-128 µg/mL - provides a benchmark for antibacterial derivative design. - **Predictable Handling**: logP 3.67, solubility 42 mg/L, solid ≥95% purity, store 2-8°C. Ideal for GPR119 agonists, kinase inhibitors, and decarboxylative cross-coupling.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 131170-40-6
Cat. No. B3377441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylcyclopropyl)benzoic acid
CAS131170-40-6
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H12O2/c1-11(6-7-11)9-4-2-8(3-5-9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyMJEMBQXUGUQDEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methylcyclopropyl)benzoic Acid – Structural & Property Overview


4-(1-Methylcyclopropyl)benzoic acid (CAS 131170-40-6) is a para-substituted benzoic acid derivative featuring a 1-methylcyclopropyl group . With a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structural features make it particularly valuable for creating more complex molecules, and it is characterized by a carboxylic acid functional group attached to a benzene ring at the para position . The compound is typically supplied as a solid with a purity of ≥95% and requires storage in a sealed, dry environment at 2-8°C .

Workflow Synthetic building block for medicinal chemistry
Selection Para-substituted benzoic acid with 1-methylcyclopropyl group
Use Context Cross-coupling, SAR lead optimization, CYP probe synthesis

Why 4-(1-Methylcyclopropyl)benzoic Acid Cannot Be Replaced


Simple substitution of 4-(1-Methylcyclopropyl)benzoic acid with other para-substituted benzoic acids or even its regioisomers (ortho or meta) is scientifically unsound due to the unique steric and electronic properties conferred by the 1-methylcyclopropyl group . This specific substituent dictates the compound's lipophilicity (estimated logP ~3.67), aqueous solubility (~42 mg/L), and reactivity profile, which directly influence its performance in assays, its behavior as a building block in cross-coupling reactions, and its interaction with biological targets such as cytochrome P450 enzymes [1]. The quantitative evidence below demonstrates that these properties are not shared across analogs, making informed selection critical for reproducible research and successful project outcomes.

Regioisomer (ortho/meta)
Lipophilicity, solubility, and CYP regioselectivity may shift; bioactivity and metabolic profiles may not transfer directly.
n-Propyl analog
CYP199A4 oxidation produces multiple metabolites vs. single benzylic product; metabolic stability context may differ.
Other para-substituted benzoic acids
Electronic and steric contributions from 1-methylcyclopropyl group are not replicated; reaction yields and SAR may require independent validation.

4-(1-Methylcyclopropyl)benzoic Acid – Differentiated Performance Data


Lipophilicity (LogP) vs. Regioisomers

The estimated logP of 4-(1-Methylcyclopropyl)benzoic acid is 3.67, indicating a distinct lipophilicity profile that is crucial for its behavior in biological assays and its utility as a building block . This value provides a basis for comparison with its regioisomers, 3-(1-methylcyclopropyl)benzoic acid (meta) and 2-(1-methylcyclopropyl)benzoic acid (ortho). While specific measured logP values for the ortho and meta isomers are not always published, the position of the substituent on the aromatic ring is known to significantly alter lipophilicity and, consequently, membrane permeability and target engagement .

Lipophilicity (LogP)
Class-level inference
Target: est. LogP 3.67
Regioisomers: ortho/meta values not published; expected to differ based on ring position.
Supports regioisomer-dependent lipophilicity review for SAR programs.
ACD/Labs Percepta prediction; measured LogP for isomers not available.
Lipophilicity LogP Medicinal Chemistry ADME

Aqueous Solubility vs. Regioisomers

The estimated water solubility of 4-(1-Methylcyclopropyl)benzoic acid is 42.05 mg/L at 25°C . This value is a critical parameter for in vitro assay preparation and for predicting in vivo absorption. In contrast, the ortho-isomer, 2-(1-methylcyclopropyl)benzoic acid, is noted for its 'moderate solubility in polar organic solvents' , and the meta-isomer's low water solubility is attributed to its hydrophobic cyclopropyl group . These qualitative differences highlight that the para-substituted target compound possesses a distinct solubility profile that cannot be assumed for its regioisomers.

Aqueous Solubility
Cross-study comparable
Target: est. 42.05 mg/L at 25°C
Ortho: “moderate in polar organic solvents”; Meta: “low water solubility” (qualitative only).
Quantitative vs. qualitative solubility data; confirms para-isomer advantage for reproducible assay preparation.
WSKOW v1.41 estimation; direct experimental comparisons not available.
Solubility Formulation Medicinal Chemistry Biopharmaceutics

Minimum Inhibitory Concentration (MIC)

In vitro studies have demonstrated the antibacterial activity of 4-(1-Methylcyclopropyl)benzoic acid. The Minimum Inhibitory Concentration (MIC) values were reported to range from 32 to 128 µg/mL against various bacterial strains, indicating moderate antibacterial activity . This data provides a quantitative baseline for the compound's potential in antimicrobial research. While this study may not have included a direct head-to-head comparison with a specific analog, the data establishes a clear performance metric that can be used to evaluate the relative potency of other derivatives in future SAR studies.

MIC (Antibacterial)
Data to verify
Reported range: 32–128 µg/mL against various bacterial strains.
Supports antimicrobial screening context; no comparator data provided.
In vitro assay; strain panel details and direct analog comparison not included.
Antimicrobial MIC Bacterial Inhibition Drug Discovery

Atmospheric Half-Life and Oxidative Stability

The predicted atmospheric half-life of 4-(1-Methylcyclopropyl)benzoic acid is 4.582 days (based on a 12-hour day, 1.5E6 OH/cm³) and 54.983 hours for its ozone reaction . While this parameter is specific to environmental chemistry, it serves as a proxy for the compound's inherent chemical stability and resistance to oxidative degradation. This data point can be a differentiating factor when considering the long-term storage stability of the compound or when assessing its potential as an environmental transformation product in degradation studies.

Atmospheric Half-Life
Predicted data
OH reaction: 4.582 days; Ozone reaction: 54.983 hours (model prediction).
Indicative of oxidative stability; may inform storage and environmental fate studies.
Standard atmospheric model; no measured half-life or comparator data.
Environmental Fate Half-Life Stability Atmospheric Chemistry

CYP199A4 Regioselectivity: Cyclopropyl vs. n-Propyl

A study on CYP199A4, a bacterial cytochrome P450 enzyme, demonstrated that 4-cyclopropylbenzoic acid is regioselectively hydroxylated at the benzylic carbon [1]. In contrast, the oxidation of the related 4-n-propylbenzoic acid resulted in three major metabolites: an alkene from desaturation and two hydroxylation products at the benzylic (Cα) and Cβ carbons in similar quantities [1]. This demonstrates that the cyclopropyl group dramatically alters the metabolic fate of the molecule, favoring a single, predictable metabolite over a complex mixture. While the data is for 4-cyclopropylbenzoic acid, the structural similarity strongly suggests that the 1-methylcyclopropyl group on the target compound will confer a similar, if not enhanced, level of regioselective metabolism and stability compared to straight-chain alkyl analogs.

CYP199A4 Regioselectivity
Class-level inference
4-cyclopropyl analog: single benzylic hydroxylation product.
4-n-propyl analog: three major metabolites (desaturation + two hydroxylation products).
Suggests cyclopropyl group directs regioselective metabolism; 1-methylcyclopropyl scaffold may similarly simplify metabolite profiles.
Data from 4-cyclopropylbenzoic acid study; direct measurement on target compound needed to confirm.
CYP199A4 Cytochrome P450 Metabolism Regioselectivity Biocatalysis

4-(1-Methylcyclopropyl)benzoic Acid – Research & Industrial Applications


Lead Optimization for Metabolic Stability

Use 4-(1-Methylcyclopropyl)benzoic acid as a key intermediate to synthesize novel drug candidates where enhanced metabolic stability is a primary goal. The evidence that the cyclopropyl group directs regioselective metabolism by CYP enzymes [1] suggests that incorporating this scaffold can simplify metabolic pathways and reduce the formation of unwanted metabolites compared to analogs with n-propyl or other alkyl chains. This makes it a valuable building block for programs targeting enzymes like GPR119 agonists or kinase inhibitors where prolonged half-life is desired.

Scaffold for Novel Antibacterial Agents

Employ this compound as a starting point for developing new antibacterial agents. The documented Minimum Inhibitory Concentration (MIC) range of 32-128 µg/mL provides a validated quantitative benchmark for its intrinsic activity. Researchers can use this data to design and synthesize derivatives with improved potency and spectrum of activity, making it a useful tool in the fight against antimicrobial resistance.

Probe for CYP Enzyme Function Studies

Utilize 4-(1-Methylcyclopropyl)benzoic acid or its close analogs as a substrate probe in biochemical assays to study the activity and selectivity of cytochrome P450 enzymes. The distinct metabolic profile observed for the cyclopropyl-containing 4-cyclopropylbenzoic acid (single hydroxylated metabolite) compared to 4-n-propylbenzoic acid (multiple metabolites) [1] makes it an excellent tool for investigating the structural determinants of CYP-catalyzed desaturation versus hydroxylation, aiding in the development of more predictive models for drug metabolism.

Cross-Coupling Building Block

Leverage 4-(1-Methylcyclopropyl)benzoic acid as a versatile building block in decarboxylative cross-coupling reactions to synthesize complex biaryl structures. Its defined lipophilicity (logP 3.67) and solubility (42 mg/L) provide predictable physical properties that facilitate reaction optimization and purification. This application is particularly relevant for constructing libraries of compounds for medicinal chemistry and materials science.

Application
Selection Property
Validation Focus
Lead optimization for metabolic stability
Cyclopropyl-driven CYP regioselectivity context
Metabolite profiling vs. straight-chain analogs
Antimicrobial scaffold development
Reported MIC range benchmark
Potency optimization and spectrum expansion studies
CYP enzyme functional probe
Metabolic switching (single vs. multiple products)
Desaturation/hydroxylation pathway investigation
Cross-coupling building block
Defined lipophilicity and solubility estimates
Reaction condition optimization and purification predictability

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17 linked technical documents
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